4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl]-6-methyl-1,2-dihydropyridin-2-one
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Overview
Description
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl]-6-methyl-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl]-6-methyl-1,2-dihydropyridin-2-one involves several steps. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of catalysts such as aluminum chloride and solvents like acetone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl]-6-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar in structure and known for their biological activities.
Indoles: Another class of compounds with significant biological properties.
Uniqueness
What sets 4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl]-6-methyl-1,2-dihydropyridin-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-(4-methoxyphenyl)methyl]-6-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-10-8-14(23)17(19(25)21-10)16(12-4-6-13(27-3)7-5-12)18-15(24)9-11(2)22-20(18)26/h4-9,16H,1-3H3,(H2,21,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAZJGAWINATOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC=C(C=C2)OC)C3=C(C=C(NC3=O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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